2,2-Difluoroethyl ethyl carbonate

Overview

Description

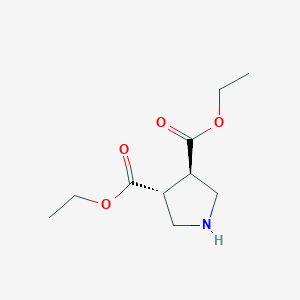

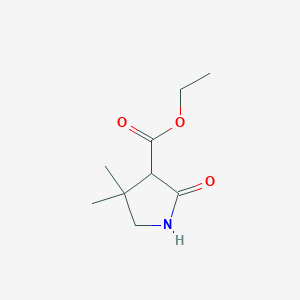

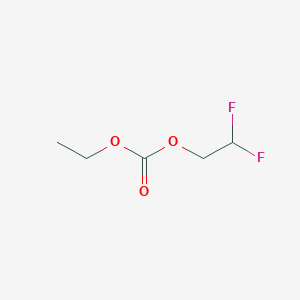

2,2-Difluoroethyl ethyl carbonate is a chemical compound with the CAS number 916678-14-3 . It is also known by its IUPAC name, this compound .

Molecular Structure Analysis

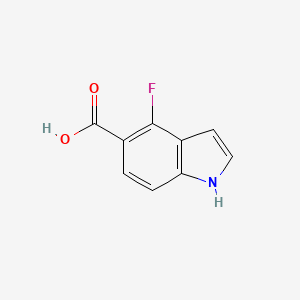

The molecular formula of this compound is C5H8F2O3 . It has a molecular weight of 154.11 . The InChI code for this compound is 1S/C5H8F2O3/c1-2-9-5(8)10-3-4(6)7/h4H,2-3H2,1H3 .Scientific Research Applications

Application in Li-ion Batteries

2,2-Difluoroethyl ethyl carbonate shows significant potential in enhancing the performance of lithium-ion batteries. In a study by Zheng et al. (2020), Ethyl-(2,2,2-trifluoroethyl) carbonate (ETFEC) was investigated as a solvent component in high-voltage electrolytes for Li-ion batteries. The study found that ETFEC improves self-discharge behavior and high-temperature cycle performance, attributing this to ETFEC's high stability which prevents oxidation of the electrolyte on the cathode surface (Zheng et al., 2020).

Similarly, Smart et al. (2003) reported the advantageous properties of fluorinated carbonate-based solvents, including ETFEC, in lithium-ion electrolytes. These solvents demonstrated enhanced safety characteristics, stability, and performance due to properties like lower melting points, increased stability toward oxidation, and favorable solid electrolyte interphase (SEI) film forming characteristics (Smart et al., 2003).

Polymerization Processes

The compound also finds application in polymerization processes. Kricheldorf et al. (1987) explored the polymerization of 2,2-dimethyltrimethylene carbonate, which shares structural similarities with this compound. This study revealed insights into the cationic polymerization process, highlighting the role of various initiators and the influence of reaction conditions on polymer properties (Kricheldorf, Dunsing & Serra i Albet, 1987).

Electrochemical Mass Spectrometry in Batteries

In the field of battery research, particularly concerning high energy lithium nickel cobalt manganese oxide/graphite cells, the use of ethylene carbonate and fluoroethylene carbonate-based electrolytes has been studied using online electrochemical mass spectrometry (OEMS). This research by Streich et al. (2016) provides valuable insights into the behavior of these solvent systems in high voltage lithium-ion batteries, shedding light on gas evolution and the impact of different solvent compositions on battery performance (Streich et al., 2016).

Safety and Hazards

The safety information available indicates that 2,2-Difluoroethyl ethyl carbonate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

The primary targets of 2,2-Difluoroethyl ethyl carbonate are heteroatom nucleophiles, including thiol, amine, and alcohol . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the compound.

Mode of Action

This compound interacts with its targets through an electrophilic 2,2-difluoroethylation process . This involves the use of a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . The transformation allows access to a wide range of 2,2-difluoroethylated nucleophiles .

Pharmacokinetics

The compound’s lipophilic nature and the presence of fluorine atoms, which can modulate lipophilicity and increase the acidity of the proton, suggest potential impacts on its bioavailability .

Result of Action

The result of the action of this compound is the production of 2,2-difluoroethylated nucleophiles . These nucleophiles can be used in the synthesis of various drugs, demonstrating the compound’s potential utility in medicinal chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the reaction involving this compound was significantly reduced when direct reaction of nucleophiles with 1,1-difluoro-2-iodoethane was attempted, demonstrating that the formation of the hypervalent iodine intermediate is critical for the reaction to proceed efficiently .

properties

IUPAC Name |

2,2-difluoroethyl ethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O3/c1-2-9-5(8)10-3-4(6)7/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVCMUWGHFXASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258395 | |

| Record name | Carbonic acid, 2,2-difluoroethyl ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916678-14-3 | |

| Record name | Carbonic acid, 2,2-difluoroethyl ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916678-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, 2,2-difluoroethyl ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3043690.png)